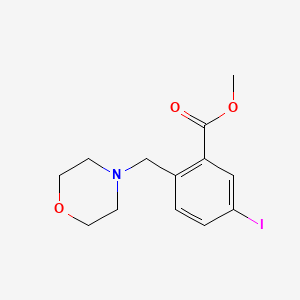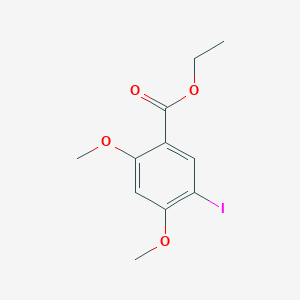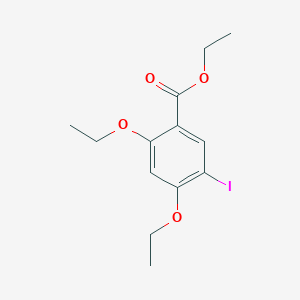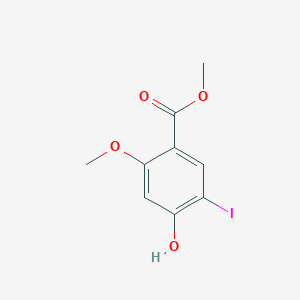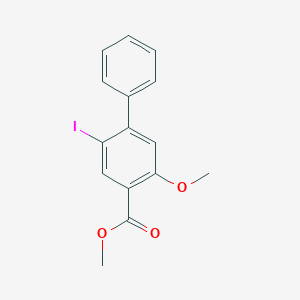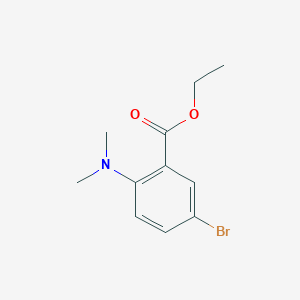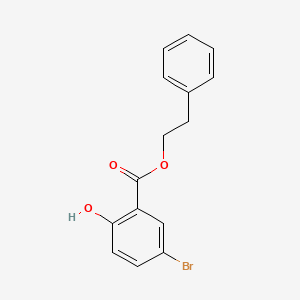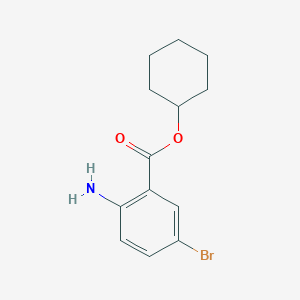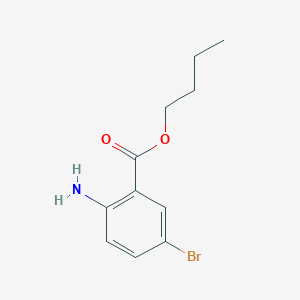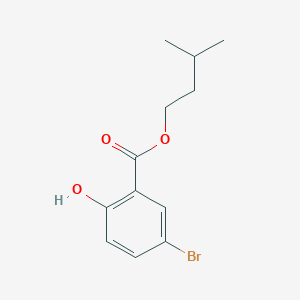
Isopentyl 5-bromo-2-hydroxybenzoate
Descripción general
Descripción
Isopentyl 5-bromo-2-hydroxybenzoate, also known as 3-methylbutyl 5-bromo-2-hydroxybenzoate, is an organic compound with the molecular formula C12H15BrO3. It is a derivative of benzoic acid, where the hydrogen atom at the 5-position of the benzene ring is replaced by a bromine atom, and the carboxyl group is esterified with isopentyl alcohol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of isopentyl 5-bromo-2-hydroxybenzoate typically involves the esterification of 5-bromo-2-hydroxybenzoic acid with isopentyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
5-bromo-2-hydroxybenzoic acid+isopentyl alcoholacid catalystisopentyl 5-bromo-2-hydroxybenzoate+water
Industrial Production Methods: In an industrial setting, the esterification process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of solid acid catalysts can facilitate the separation of the catalyst from the reaction mixture, making the process more efficient and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: Isopentyl 5-bromo-2-hydroxybenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 5-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 5-bromo-2-hydroxybenzoic acid and isopentyl alcohol.
Oxidation and Reduction: The hydroxyl group on the benzene ring can be oxidized to a ketone or reduced to a methylene group, depending on the reagents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Ester Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed for these transformations.
Major Products:
Nucleophilic Substitution: Products such as 5-azido-2-hydroxybenzoate or 5-thiocyanato-2-hydroxybenzoate.
Ester Hydrolysis: 5-bromo-2-hydroxybenzoic acid and isopentyl alcohol.
Oxidation and Reduction: Products like 5-bromo-2-ketobenzoate or 5-bromo-2-methylbenzoate.
Aplicaciones Científicas De Investigación
Isopentyl 5-bromo-2-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its bromine atom makes it a useful substrate for various substitution reactions.
Biology: The compound can be used in studies involving enzyme inhibition, as the ester bond can be hydrolyzed by esterases, providing insights into enzyme-substrate interactions.
Industry: Used in the synthesis of specialty chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of isopentyl 5-bromo-2-hydroxybenzoate depends on its specific application. In biological systems, the ester bond can be hydrolyzed by esterases, releasing 5-bromo-2-hydroxybenzoic acid and isopentyl alcohol. The 5-bromo-2-hydroxybenzoic acid can then interact with various molecular targets, such as enzymes or receptors, potentially inhibiting their activity or modulating their function. The bromine atom can also participate in halogen bonding, influencing the compound’s interactions with biological molecules .
Comparación Con Compuestos Similares
Isopentyl 5-bromo-2-hydroxybenzoate can be compared with other similar compounds, such as:
Isopentyl 2-hydroxybenzoate (Isopentyl Salicylate): Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Isopentyl 5-chloro-2-hydroxybenzoate: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
Isopentyl 5-iodo-2-hydroxybenzoate: Contains an iodine atom, making it more reactive in substitution reactions compared to the bromine derivative.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile intermediate in organic synthesis and a valuable compound in scientific research .
Propiedades
IUPAC Name |
3-methylbutyl 5-bromo-2-hydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-8(2)5-6-16-12(15)10-7-9(13)3-4-11(10)14/h3-4,7-8,14H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQCGFRSLWBFIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)C1=C(C=CC(=C1)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661171 | |
| Record name | 3-Methylbutyl 5-bromo-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131587-61-5 | |
| Record name | 3-Methylbutyl 5-bromo-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


